molecular formula C7H4Cl2N4 B578481 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine CAS No. 1260860-26-1

2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine

Cat. No. B578481
CAS RN: 1260860-26-1
M. Wt: 215.037
InChI Key: RNUCSZLRGJAHLJ-UHFFFAOYSA-N
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Description

“2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine” is an organic compound that belongs to the pyrimidine family of chemicals. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been described in numerous methods . For instance, Hadizadeh et al. synthesized a compound via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The molecular formula of “2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine” is C7H4Cl2N4.


Chemical Reactions Analysis

The chemical reactions of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Scientific Research Applications

Anti-Inflammatory Activities

Pyrimidines, including “2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine”, are known to display a range of pharmacological effects including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Synthesis of New Pyrimidine Derivatives

“2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine” can be used in the synthesis of new pyrimidine derivatives . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .

Regioselective Synthesis

The compound can be used in regioselective synthesis using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .

The compound can be used to introduce new hydrophobic side chains using organolithium reagents . An increase in the hydrophobic character of the substituents in the 4-position of the pyrimidine ring is expected to enhance the binding affinity with the serotonin (5-HT) receptor sites .

Synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine

“2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine” can be used in the synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine .

Antileishmanial and Antimalarial Evaluation

The compound can be used in the synthesis of derivatives that have potent in vitro antipromastigote activity . A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of compound 13, which has desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

properties

IUPAC Name

2,4-dichloro-5-pyrazol-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N4/c8-6-5(4-10-7(9)12-6)13-3-1-2-11-13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUCSZLRGJAHLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CN=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677505
Record name 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine

CAS RN

1260860-26-1
Record name 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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